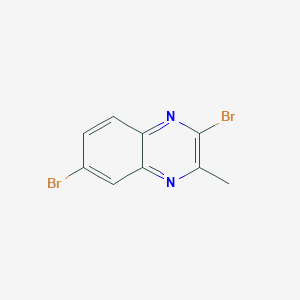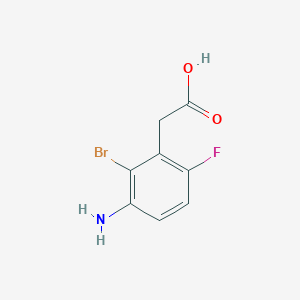
2-(3-Amino-2-bromo-6-fluorophenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Amino-2-bromo-6-fluorophenyl)acetic acid is an organic compound that features a phenyl ring substituted with amino, bromo, and fluoro groups, along with an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-2-bromo-6-fluorophenyl)acetic acid typically involves multi-step organic reactions. One common method includes the bromination of a fluorophenyl acetic acid derivative followed by amination. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as crystallization and recrystallization are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Amino-2-bromo-6-fluorophenyl)acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form secondary amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of secondary amines or dehalogenated products.
Aplicaciones Científicas De Investigación
2-(3-Amino-2-bromo-6-fluorophenyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe or as a precursor for bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which 2-(3-Amino-2-bromo-6-fluorophenyl)acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the amino, bromo, and fluoro groups can influence its binding affinity and specificity towards molecular targets, affecting pathways involved in cell signaling and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Bromo-3-chloro-6-fluorophenyl)acetic acid
- 2-Amino-2-(3-bromo-5-fluorophenyl)acetic acid
- 2-Bromo-5-fluorophenylacetic acid
Uniqueness
2-(3-Amino-2-bromo-6-fluorophenyl)acetic acid is unique due to the specific arrangement of its substituents, which can confer distinct chemical reactivity and biological activity compared to similar compounds. The combination of amino, bromo, and fluoro groups in the phenyl ring provides a versatile platform for further functionalization and exploration in various research domains.
Propiedades
Fórmula molecular |
C8H7BrFNO2 |
|---|---|
Peso molecular |
248.05 g/mol |
Nombre IUPAC |
2-(3-amino-2-bromo-6-fluorophenyl)acetic acid |
InChI |
InChI=1S/C8H7BrFNO2/c9-8-4(3-7(12)13)5(10)1-2-6(8)11/h1-2H,3,11H2,(H,12,13) |
Clave InChI |
VYPOJSNBBYYHPM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1N)Br)CC(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12963057.png)
![6-Amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12963062.png)

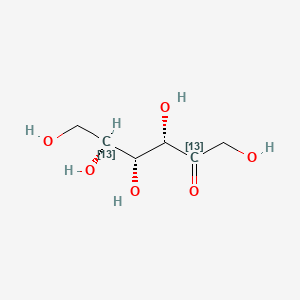

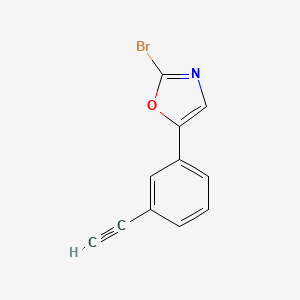
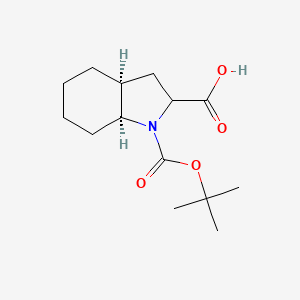

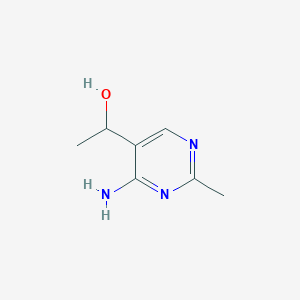
![4,8,12-Triphenyl-8,12-dihydro-4H-4,8,12-triaza-3a2-boradibenzo[cd,mn]pyrene](/img/structure/B12963102.png)

